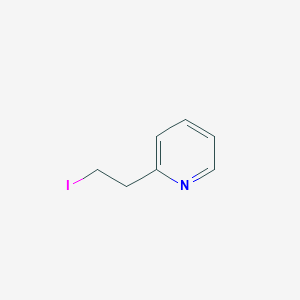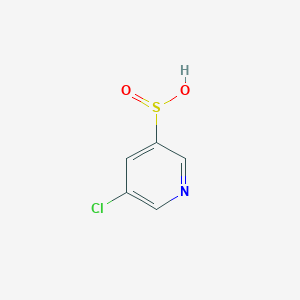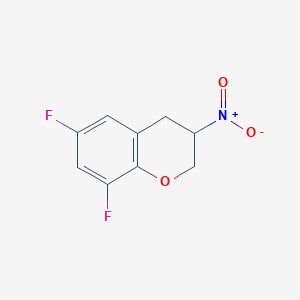
6-Methoxy-1-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1-phenylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-phenylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the cyclization of D-(+)-2-amino-1-(3-hydroxyphenyl)ethanol with benzaldehyde, followed by Eschweiler-Clarke methylation, has been used to synthesize related compounds . Another method involves the use of polyphosphate ester and oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used to produce isoquinolines in high yields .
化学反応の分析
Types of Reactions: 6-Methoxy-1-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme interactions.
Industry: Isoquinoline derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 6-Methoxy-1-phenylisoquinoline involves its interaction with various molecular targets. For instance, it has been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a crucial role in bone formation . The compound’s effects on cellular pathways, such as the BMP2-ERK-ATF4 axis, contribute to its biological activities .
類似化合物との比較
1,2,3,4-Tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline: This compound shares structural similarities but differs in its stereochemistry and biological activities.
1-Methyl-3-phenylisoquinoline: Another related compound with different substituents on the isoquinoline ring.
Uniqueness: 6-Methoxy-1-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C16H13NO |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
6-methoxy-1-phenylisoquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-11H,1H3 |
InChIキー |
KVERVTDMWQGHMG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















